molecular formula C6H9N3O B061972 N-(4-Methyl-1H-imidazol-2-yl)acetamide CAS No. 160041-61-2

N-(4-Methyl-1H-imidazol-2-yl)acetamide

Cat. No.: B061972
CAS No.: 160041-61-2
M. Wt: 139.16 g/mol
InChI Key: AIEWKBISOOGENG-UHFFFAOYSA-N
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Description

N-(4-Methyl-1H-imidazol-2-yl)acetamide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group at the 4-position and an acetamide group at the 2-position of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-1H-imidazol-2-yl)acetamide typically involves the cyclization of amido-nitriles. One method involves the reaction of 4-methylimidazole with acetic anhydride under mild conditions to form the desired product. The reaction proceeds via the formation of an intermediate, which then cyclizes to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methyl-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-Methyl-1H-imidazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methyl-1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • 2-(2-((4-substituted-phenoxy)methyl)-1H-imidazol-2-yl)acetamide
  • 4,5-Diphenylimidazole-N-phenylacetamide derivatives

Uniqueness: N-(4-Methyl-1H-imidazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-7-6(8-4)9-5(2)10/h3H,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEWKBISOOGENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340654
Record name N-(4-Methyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160041-61-2
Record name N-(4-Methyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methyl-1H-imidazol-2-yl)-acetamide
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